
1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione is a synthetic organic compound characterized by the presence of both perchlorophenyl and perfluorophenyl groups attached to an ethane-1,2-dione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione typically involves the following steps:
Starting Materials: The synthesis begins with perchlorobenzene and perfluorobenzene as the primary starting materials.
Formation of Intermediates: These starting materials undergo a series of reactions, including halogenation and coupling reactions, to form intermediate compounds.
Final Coupling Reaction: The intermediates are then subjected to a coupling reaction under controlled conditions, often involving catalysts such as palladium or nickel, to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione group into alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1-(perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
- 1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione
- 1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-diol
- 1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-diamine
Uniqueness: this compound stands out due to its unique combination of perchlorophenyl and perfluorophenyl groups, which impart distinct chemical properties. These properties make it particularly valuable in applications requiring high stability, resistance to degradation, and specific reactivity.
Propriétés
Formule moléculaire |
C14Cl5F5O2 |
|---|---|
Poids moléculaire |
472.4 g/mol |
Nom IUPAC |
1-(2,3,4,5,6-pentachlorophenyl)-2-(2,3,4,5,6-pentafluorophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14Cl5F5O2/c15-3-1(4(16)6(18)7(19)5(3)17)13(25)14(26)2-8(20)10(22)12(24)11(23)9(2)21 |
Clé InChI |
LPUHARRFIWFXIH-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)C(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4,5,6,7,19,20,21,22,22,23,23-Dodecachloro-12,12-dioxo-13-oxa-12lambda6-thiaheptacyclo[17.2.1.14,7.02,18.03,8.09,17.011,15]tricosa-5,9,11(15),16,20-pentaen-14-one](/img/structure/B11952822.png)
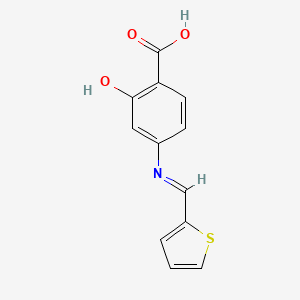
stannane](/img/structure/B11952834.png)
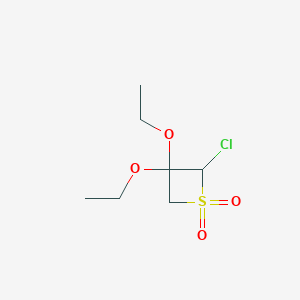
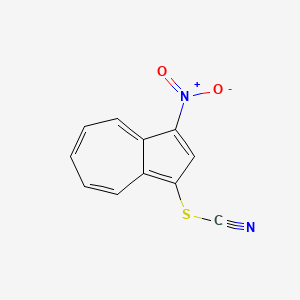
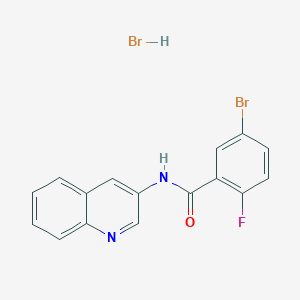
![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-pyrimidin-2-ylurea](/img/structure/B11952859.png)
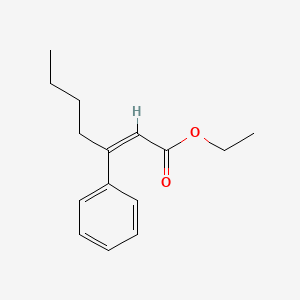

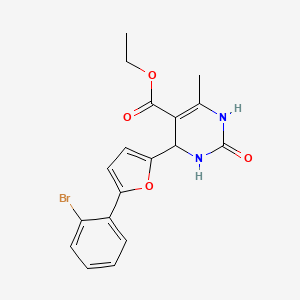

![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11952900.png)

